2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile
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Overview
Description
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile is a heterocyclic compound that belongs to the class of 2-amino-4H-pyran derivatives.
Mechanism of Action
Target of Action
Polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities . These compounds have been the focus of extensive synthetic work due to their potential in drug discovery .
Mode of Action
It is known that 2-amino-3-cyano-4-aryl-4h-chromenes, a related class of compounds, have been tested for anticancer activities and have been found to induce apoptosis in multiple human cell lines .
Biochemical Pathways
The wide range of pharmacological properties of related compounds suggests that multiple pathways may be affected .
Result of Action
Related compounds have been found to induce apoptosis in multiple human cell lines, suggesting potential anticancer activity .
Action Environment
The synthesis of related compounds has been achieved under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. One common method includes the use of benzaldehyde, malononitrile, and acetophenone in the presence of a catalyst such as piperidine or triethylamine in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyran derivative.
Chemical Reactions Analysis
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
Comparison with Similar Compounds
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile can be compared with other similar compounds such as:
2-amino-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
2-amino-4H-pyran-3-carbonitriles: These derivatives also possess a pyran ring and show diverse pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-5-benzoyl-4,6-diphenyl-4H-pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2/c26-16-20-21(17-10-4-1-5-11-17)22(23(28)18-12-6-2-7-13-18)24(29-25(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZDPKFQUMXTIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(OC(=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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